

A Technical Guide to the Thermodynamic Properties of Bromochloromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromochloromethane**

Cat. No.: **B122714**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochloromethane (CH_2BrCl), also known as Halon 1011, is a halomethane with a wide range of applications, including its use as a fire extinguishing agent, a solvent, and an intermediate in organic synthesis.^{[1][2]} A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and computational modeling in various scientific and industrial fields. This guide provides an in-depth overview of the core thermodynamic properties of **bromochloromethane**, detailed experimental and computational methodologies for their determination, and a summary of key quantitative data.

Core Thermodynamic Properties

The fundamental thermodynamic properties of **bromochloromethane** have been determined through a combination of experimental measurements and computational predictions. These properties are essential for understanding the behavior of the substance under different conditions of temperature and pressure.

Table 1: Key Thermodynamic and Physical Properties of Bromochloromethane

Property	Value	Units	Conditions	Source(s)
Molecular Weight	129.38	g/mol	-	[1]
Boiling Point	68	°C	at 1 atm	[1] [3]
Melting Point	-88	°C	-	[3]
Density	1.991	g/mL	at 25 °C	[1] [3]
Standard Enthalpy of Formation (Gas)	-42.4 ± 1.3	kJ/mol	at 298.15 K	[4]
Standard Enthalpy of Formation (Gas)	-28.3 ± 1.3	kJ/mol	at 0 K	[4]
Standard Molar Entropy (Gas)	287.06	J/(mol·K)	at 298.15 K, 1 bar	Calculated from
Heat of Vaporization	30.1	kJ/mol	at 25 °C	Calculated from [1]
Vapor Pressure	117	mmHg	at 20 °C	[1]
Log P (Octanol-Water Partition Coefficient)	1.41	-	-	[1]

Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections outline the general protocols for key experimental methods.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for measuring the heat of combustion of a substance at constant volume.[\[5\]](#) From this, the enthalpy of formation can be derived.

Methodology:

- Sample Preparation: A known mass of liquid **bromochloromethane** is encapsulated in a combustible container of known heat of combustion. A fuse wire is placed in contact with the sample.
- Bomb Assembly: The sample holder is placed inside a high-pressure stainless-steel vessel, the "bomb." A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.[6]
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[6][7]
- Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.[8]
- Ignition: The sample is ignited by passing an electric current through the fuse wire.[7]
- Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[8]
- Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[5] The heat of combustion of the **bromochloromethane** sample is then calculated from the observed temperature change, accounting for the heat contributions from the fuse wire and the sample container.[5][6]

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is used to measure the heat capacity of a substance by minimizing heat exchange with the surroundings.[9]

Methodology:

- Sample Loading: A known mass of **bromochloromethane** is placed in a sample cell within the calorimeter.

- Adiabatic Shield: The sample cell is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample cell throughout the experiment, thereby preventing heat loss.[10]
- Heating: A measured amount of electrical energy is supplied to a heater within the sample cell, causing a gradual increase in the temperature of the sample.
- Temperature and Energy Measurement: The temperature of the sample and the amount of energy supplied are precisely measured.
- Calculation: The heat capacity is calculated from the amount of heat added and the resulting temperature change.

Isoteniscopic Method for Vapor Pressure

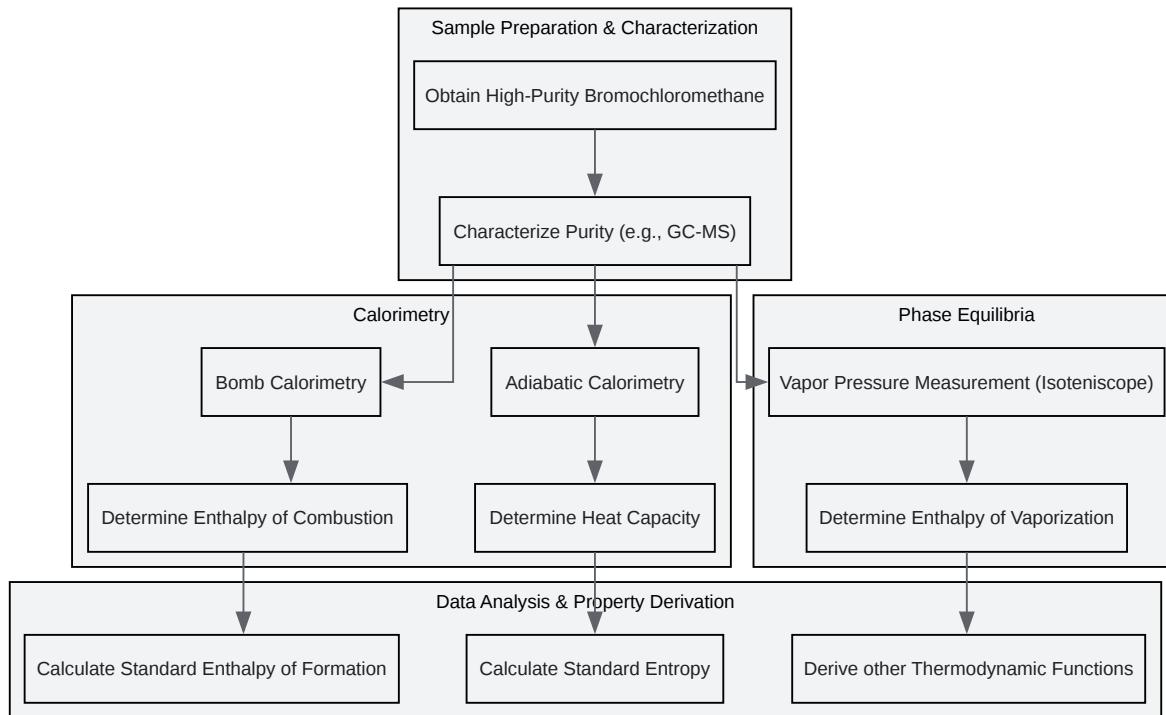
The isoteniscope method is a static method for determining the vapor pressure of a liquid as a function of temperature.[11]

Methodology:

- Apparatus Setup: The liquid **bromochloromethane** is placed in a specialized U-tube manometer called an isoteniscope, which is connected to a pressure measurement system and a vacuum line. The isoteniscope is immersed in a constant-temperature bath.[11][12]
- Degassing: The system is evacuated to remove any dissolved air from the liquid.[12]
- Equilibrium Measurement: At a given temperature, the external pressure is adjusted until the liquid levels in the U-tube of the isoteniscope are equal, indicating that the vapor pressure of the liquid is equal to the applied pressure.[11]
- Temperature Variation: The temperature of the bath is varied, and the corresponding equilibrium pressure is measured at each temperature point.[12]
- Data Analysis: The relationship between vapor pressure and temperature is established, often by fitting the data to an equation such as the Antoine equation.[3]

Computational Prediction of Thermodynamic Properties

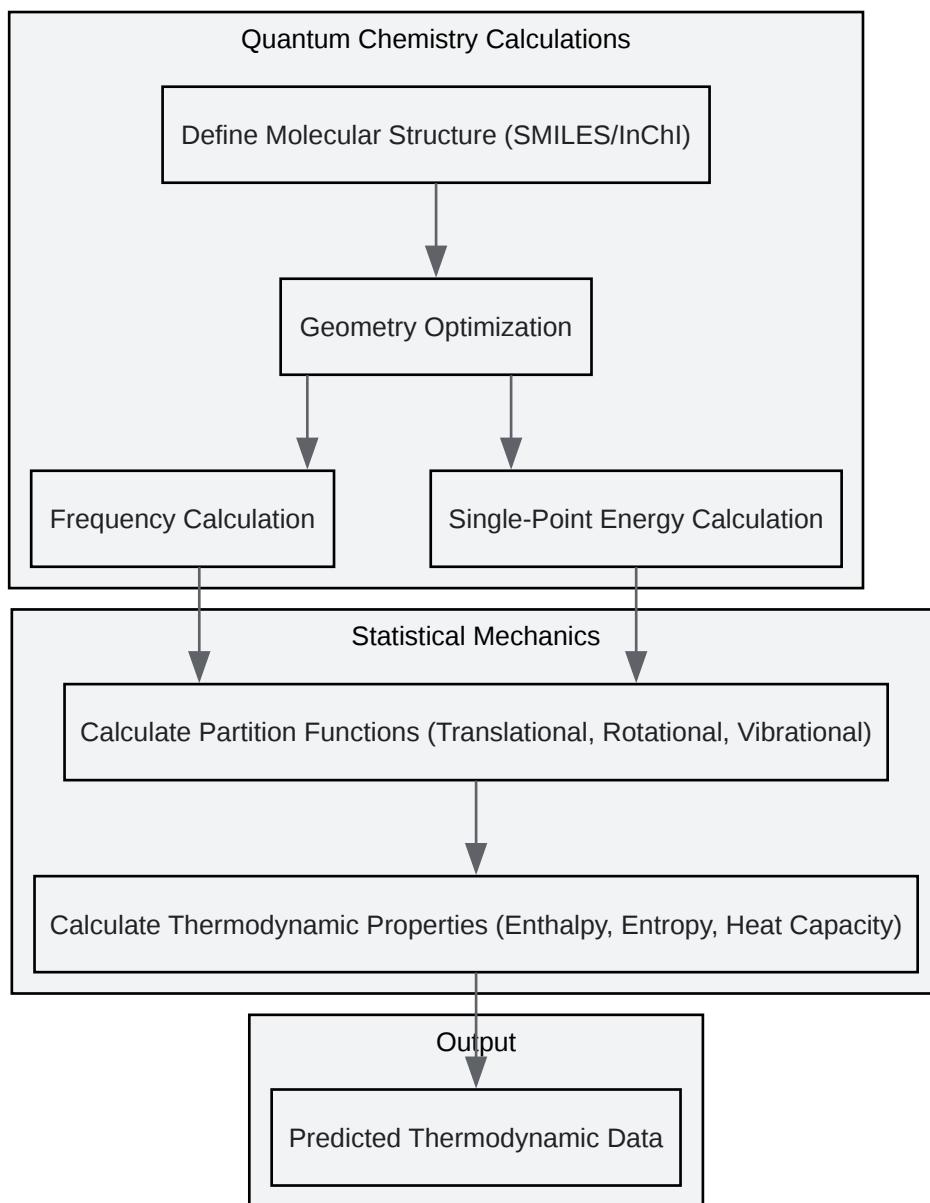
Quantum chemistry calculations provide a powerful tool for predicting the thermodynamic properties of molecules from first principles.


Methodology:

- Molecular Structure Optimization: The 3D geometry of the **bromochloromethane** molecule is optimized to find its lowest energy conformation using a suitable level of theory and basis set (e.g., Density Functional Theory with a basis set like 6-31G*).[13]
- Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and the vibrational contributions to enthalpy and entropy.[14][15]
- Electronic Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry to obtain the electronic energy at 0 K.[4]
- Statistical Mechanics Calculation: The thermodynamic properties (enthalpy, entropy, Gibbs free energy, and heat capacity) at a desired temperature and pressure are calculated using statistical mechanics principles, incorporating translational, rotational, vibrational, and electronic contributions derived from the quantum chemical calculations.[14][15][16]

Visualizing Key Processes and Workflows

Logical Workflow for Experimental Determination of Thermodynamic Properties

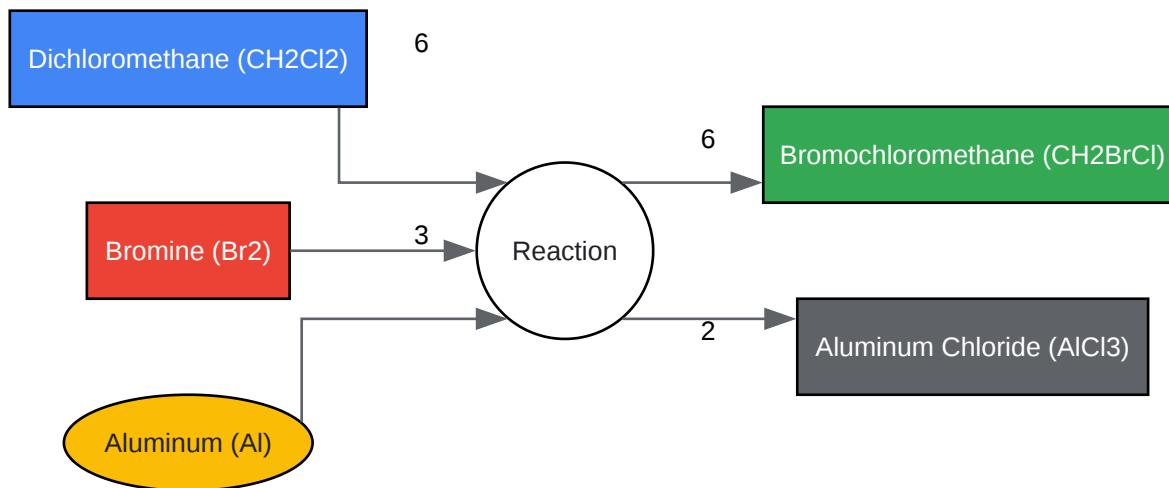

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of a substance like **bromochloromethane**.

[Click to download full resolution via product page](#)

Caption: General workflow for the experimental determination of thermodynamic properties.

Workflow for Computational Prediction of Thermodynamic Properties

This diagram outlines the typical steps involved in the computational prediction of thermodynamic properties using quantum chemistry.

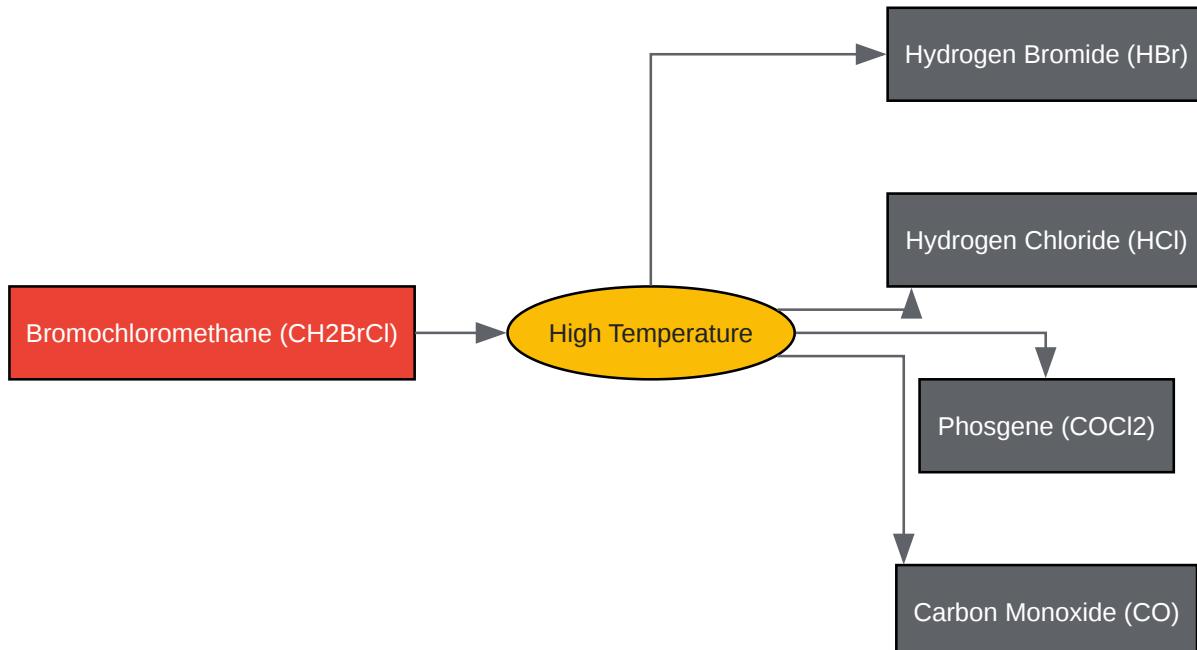


[Click to download full resolution via product page](#)

Caption: Workflow for computational prediction of thermodynamic properties.

Commercial Synthesis of Bromochloromethane

The primary commercial synthesis of **bromochloromethane** involves the reaction of dichloromethane with bromine.^[17]



[Click to download full resolution via product page](#)

Caption: Commercial synthesis of **bromochloromethane** from dichloromethane and bromine.

Thermal Decomposition of Bromochloromethane

When heated to decomposition, **bromochloromethane** breaks down into several toxic and corrosive fumes.^[1]

[Click to download full resolution via product page](#)

Caption: Thermal decomposition products of **bromochloromethane**.

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic properties of **bromochloromethane**, detailing both experimental and computational approaches for their determination. The tabulated data and visualized workflows offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding of these properties is indispensable for the safe and efficient handling, application, and modeling of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bromochloromethane | CH₂BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. rosenreview.cbe.princeton.edu [rosenreview.cbe.princeton.edu]
- 5. Bomb Calorimetry [chemistrylabs.uoguelph.ca]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. docsity.com [docsity.com]
- 9. fauske.com [fauske.com]
- 10. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. copland.udel.edu [copland.udel.edu]

- 13. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
- 17. Bromochloromethane - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of Bromochloromethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122714#thermodynamic-properties-of-bromochloromethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com